![molecular formula C15H17ClFNO3 B2918582 2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396808-70-0](/img/structure/B2918582.png)
2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a useful research compound. Its molecular formula is C15H17ClFNO3 and its molecular weight is 313.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoreactions and β-Lactam Synthesis
Research on compounds with similar structural features has shown unique photoreactions leading to the formation of β-lactam compounds. For example, the photoreaction of certain chloro- and fluoro-substituted benzoxazine derivatives has been studied for its ability to yield β-lactam compounds, which are significant due to their antibacterial properties (Marubayashi et al., 1992). This indicates a potential application in the development of new antibacterial agents through photochemical synthesis methods.
Antiviral Research
Another area of application for structurally related compounds involves the investigation of their role as noncompetitive allosteric antagonists of receptors, such as CCR5, which is a co-receptor for HIV entry into cells. Studies have shown that specific allosteric antagonists can have potent antiviral effects against HIV-1 (Watson et al., 2005). This suggests that compounds with a similar structural framework could be explored for their potential antiviral properties, especially in the context of HIV research.
Antitumor Agents and Antioxidant Properties
Compounds bearing phenyl and fluoro substituents have been synthesized and investigated for their selective cytotoxicity against tumorigenic cell lines, indicating their potential as antitumor agents (Hayakawa et al., 2004). Furthermore, derivatives of diphenylmethane, including those with bromination and demethylation reactions, have exhibited significant antioxidant properties, which could be leveraged in the design of new antioxidant compounds (Balaydın et al., 2010).
Crystal Structure and DFT Studies
The crystal structures and conformational analyses of compounds featuring boric acid ester intermediates with benzene rings have been conducted to understand their molecular structures better. These studies, including DFT calculations, have implications for designing compounds with desired physicochemical properties (Huang et al., 2021).
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO3/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)12-10(16)4-3-5-11(12)17/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFRIJKJKZHAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=C(C=CC=C3Cl)F)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2918500.png)
![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/no-structure.png)
![N-(2,4-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2918503.png)
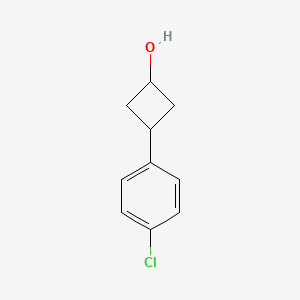
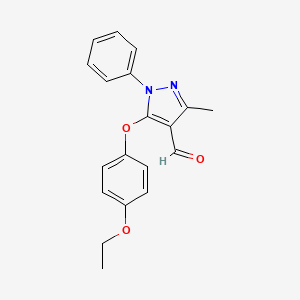

![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2918508.png)
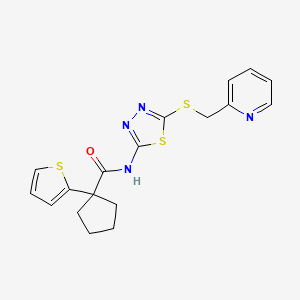
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid](/img/structure/B2918510.png)
![2-Azabicyclo[3.1.0]hexan-3-one](/img/structure/B2918511.png)
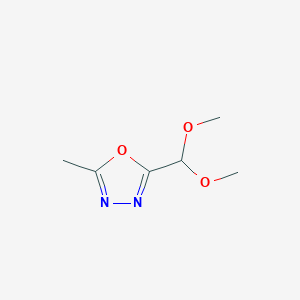
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxybenzenesulfonyl)pyridazin-3-amine](/img/structure/B2918517.png)
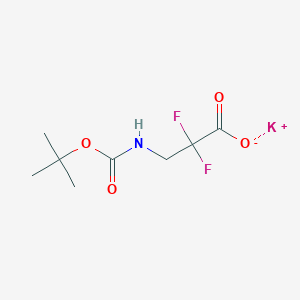
![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2918521.png)
